molecular formula C6H4BrFN2O2 B1601222 4-Bromo-2-fluoro-5-nitroaniline CAS No. 87547-06-6

4-Bromo-2-fluoro-5-nitroaniline

Cat. No.: B1601222
CAS No.: 87547-06-6
M. Wt: 235.01 g/mol
InChI Key: PDNZCDDWSKYNTE-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-nitroaniline is a chemical compound with the molecular formula C6H4BrFN2O2 and a molecular weight of 235.01 . It is used in various chemical reactions and has a boiling point of 92-94°C .


Synthesis Analysis

The synthesis of this compound involves a reaction with sodium persulfate, copper (II) sulfate pentahydrate, and sodium bromide in water and acetonitrile at 7 - 25°C for 24 hours . The overall yield of this reaction is 63 percent .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, fluoro, and nitro groups . The compound has a density of 1.9±0.1 g/cm3 and a molar refractivity of 44.7±0.3 cm3 .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with sodium persulfate, copper (II) sulfate pentahydrate, and sodium bromide to form different products .


Physical And Chemical Properties Analysis

This compound has a boiling point of 92-94°C and a molecular weight of 235.01 . It has a density of 1.9±0.1 g/cm3 . The compound is expected to have a flash point of 126.8±25.9 °C .

Scientific Research Applications

4-Bromo-2-fluoro-5-nitroaniline is used in a variety of scientific research applications. It is used as a fluorescent probe in bioimaging, as a reagent in the synthesis of organic compounds, and as a substrate for the study of enzyme-catalyzed reactions. It is also used in the synthesis of pharmaceuticals and is a useful tool for the study of enzymatic reactions.

Mechanism of Action

Mode of Action

It’s known that nitroaniline compounds generally undergo a series of reactions including nitration, bromination, and conversion from the nitro group to an amine . These reactions could potentially alter the function of the compound’s targets, leading to changes in their activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-fluoro-5-nitroaniline. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . .

Advantages and Limitations for Lab Experiments

4-Bromo-2-fluoro-5-nitroaniline has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized. It is also a versatile compound that can be used in a variety of laboratory experiments. However, it also has some limitations. It is a relatively unstable compound and can degrade quickly when exposed to light or heat.

Future Directions

There are a number of potential future directions for research into 4-Bromo-2-fluoro-5-nitroaniline. These include further investigation into the biochemical and physiological effects of the compound, further research into its use as a fluorescent probe in bioimaging, and further research into its use as a reagent in the synthesis of organic compounds and pharmaceuticals. Additionally, further research into the mechanism of action of this compound could lead to a better understanding of the compound and its potential applications.

Safety and Hazards

4-Bromo-2-fluoro-5-nitroaniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . Safety precautions include wearing protective equipment, avoiding dust formation, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

4-Bromo-2-fluoro-5-nitroaniline plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or modifying their activity. For example, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions can include covalent binding or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of this compound on cells and cellular processes are significant. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in oxidative stress responses or apoptosis. Additionally, this compound can impact cellular metabolism by modifying the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it may inhibit the activity of certain kinases, thereby affecting phosphorylation events within the cell. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound remains stable under ambient conditions but may degrade under extreme conditions such as high temperature or strong acidic or basic environments. Long-term effects on cellular function have been noted in both in vitro and in vivo studies, indicating potential cumulative impacts on cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, toxic or adverse effects can be observed, including damage to liver and kidney tissues. Threshold effects have been identified, where a certain dosage level leads to a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. The compound may undergo reduction, oxidation, or conjugation reactions, leading to the formation of metabolites. These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by factors such as its chemical properties and the presence of specific transport proteins .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .

Properties

IUPAC Name

4-bromo-2-fluoro-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNZCDDWSKYNTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40551864
Record name 4-Bromo-2-fluoro-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87547-06-6
Record name 4-Bromo-2-fluoro-5-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87547-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoro-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-fluoroaniline (58.6 g) in conc. sulfuric acid (100 ml), there was dropwise added a mixture of conc. nitric acid (25.3 g) and conc. sulfuric acid (15 ml) at a temperature of 0° to -10° C. The resultant mixture was stirred at 0°-5° C. for 1 hour, poured into ice-water and extracted with toluene. The toluene layer was washed with water and an aqueous sodium hydrogen carbonate solution and concentrated. The residue was purified by silica gel chromatography to give 16.4 g of 4-bromo-2-fluoro-5-nitroaniline. M.P., 90°-92° C.
Quantity
58.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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